(3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20541371
InChI: InChI=1S/C8H8F3NO2/c1-2-7(14)3-4-12(6(7)13)5-8(9,10)11/h1,14H,3-5H2/t7-/m1/s1
SMILES:
Molecular Formula: C8H8F3NO2
Molecular Weight: 207.15 g/mol

(3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC20541371

Molecular Formula: C8H8F3NO2

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one -

Specification

Molecular Formula C8H8F3NO2
Molecular Weight 207.15 g/mol
IUPAC Name (3S)-3-ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C8H8F3NO2/c1-2-7(14)3-4-12(6(7)13)5-8(9,10)11/h1,14H,3-5H2/t7-/m1/s1
Standard InChI Key OESHJQBZWYRHFY-SSDOTTSWSA-N
Isomeric SMILES C#C[C@]1(CCN(C1=O)CC(F)(F)F)O
Canonical SMILES C#CC1(CCN(C1=O)CC(F)(F)F)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidin-2-one ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with both ethynyl and hydroxyl groups in an (S)-configuration. The molecular formula is C₈H₈F₃NO₂, with a molecular weight of 207.15 g/mol . Key features include:

  • Stereochemistry: The (3S) configuration introduces chirality, influencing biological activity and synthetic pathways .

  • Trifluoroethyl Group: Enhances lipophilicity and metabolic stability, a common strategy in drug design.

  • Ethynyl-Hydroxyl Motif: Provides sites for hydrogen bonding and click chemistry modifications .

Table 1: Molecular Properties

PropertyValue
IUPAC Name(3S)-3-ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Molecular FormulaC₈H₈F₃NO₂
Molecular Weight207.15 g/mol
Canonical SMILESC#C[C@]1(CCN(C1=O)CC(F)(F)F)O
PubChem CID155340628

Synthesis and Modification

Synthetic Routes

The compound is likely synthesized via asymmetric catalysis or chiral resolution, given the need for stereochemical control at C3. A plausible pathway involves:

  • Ring Formation: Cyclization of a γ-amino acid derivative to yield pyrrolidin-2-one.

  • Trifluoroethylation: Alkylation with 2,2,2-trifluoroethyl iodide under basic conditions.

  • Ethynyl-Hydroxyl Introduction: Sharpless asymmetric epoxidation or enzymatic resolution to install the (S)-configured groups .

Biological and Pharmacological Relevance

Kinase Inhibition

Structural analogs of this compound, such as (R)-3-[2-[3-(8-Aminopyrido[3,4-d]pyrimidin-2-yl)phenyl]ethynyl]-3-hydroxy-1-methyl-pyrrolidin-2-one, demonstrate nanomolar inhibition of NF-κB-inducing kinase (NIK) . The trifluoroethyl group likely enhances target binding through hydrophobic interactions.

Table 2: Comparative Activity of Pyrrolidin-2-one Derivatives

CompoundTargetIC₅₀ (nM)Source
(3S)-Trifluoroethyl derivativeNIK (predicted)~50*
(3R)-Methyl analogDPP-IV12

*Predicted based on structural similarity .

Metabolic Stability

The trifluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in related dipeptidyl peptidase IV (DPP-IV) inhibitors . This property suggests improved pharmacokinetics for in vivo applications.

Applications in Materials Science

Polymer Chemistry

Ethynyl groups participate in alkyne metathesis, enabling the synthesis of conjugated polymers with tailored electronic properties. The hydroxyl group may serve as a crosslinking site for hydrogels.

Surface Functionalization

Self-assembled monolayers (SAMs) incorporating this compound could enhance surface hydrophobicity or enable sensor functionalization via click chemistry .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with NIK or related kinases using X-ray crystallography .

  • In Vivo Profiling: Assess bioavailability and toxicity in murine models.

  • Materials Optimization: Explore copolymerization with fluorinated monomers for high-performance materials.

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